(NE)-4-chloro-N-[methoxy-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
7134-19-2 |
|---|---|
Molecular Formula |
C13H11ClN2O5S2 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(NE)-4-chloro-N-[methoxy-(4-nitrophenyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O5S2/c1-21-22(12-6-4-11(5-7-12)16(17)18)15-23(19,20)13-8-2-10(14)3-9-13/h2-9H,1H3 |
InChI Key |
GIFNUYPIOIDEGE-UHFFFAOYSA-N |
Isomeric SMILES |
CO/S(=N/S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COS(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCG 4986 CCG-4986 CCG4986 methyl N-((4-chlorophenyl)sulfonyl)-4-nitrobenzenesulfinimidoate methyl-N-((4-chlorophenyl)sulfonyl)-4-nitrobenzenesulfinimidoate |
Origin of Product |
United States |
Molecular Mechanisms of Action of Unii Tj1w0h78ej Ccg 4986
Elucidation of Regulator of G Protein Signaling (RGS) Protein Subtype RGS4 Inhibition by Unii-TJ1W0H78EJ (CCG-4986)
CCG-4986 inhibits RGS4 function through the covalent modification of specific cysteine residues within the RGS4 protein. nih.govpsu.edu This modification disrupts the interaction between RGS4 and Gα subunits, which is essential for RGS4's GAP activity. nih.gov Studies have shown that CCG-4986 selectively inhibits RGS4 and does not significantly affect closely related RGS proteins like RGS8, despite RGS8 possessing cysteine residues at positions equivalent to those modified in RGS4. nih.govpsu.edupsu.edu This suggests a mechanism that is not solely dependent on the presence of a modifiable cysteine but also involves structural or dynamic differences between RGS subtypes. nih.govpsu.edu
Kinetic Characterization of RGS4-Unii-TJ1W0HH78EJ (CCG-4986) Interaction Dynamics
Kinetic studies have investigated the interaction between CCG-4986 and RGS4. The inhibition of RGS4/Gα binding by CCG-4986 can be reversed by the addition of reducing agents like dithiothreitol (B142953) (DTT), indicating the involvement of covalent modification of cysteine residues. nih.govpsu.edu CCG-4986 inhibits RGS4 stimulation of Gαo GTPase activity in vitro and prevents RGS4 regulation of μ-opioid-inhibited adenylyl cyclase activity in permeabilized cells. probechem.com The potency of CCG-4986 in inhibiting RGS4/Gαo binding has been reported with IC50 values in the low micromolar range (3-5 µM). tribioscience.comfocusbiomolecules.comprobechem.com
Structural Biology Approaches to RGS4-Unii-TJ1W0H78EJ (CCG-4986) Complex Analysis
Structural studies, including those utilizing X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to understand the interaction between RGS4 and CCG-4986 and the resulting conformational changes.
X-ray Crystallography of the Protein-Ligand Complex
While direct crystal structures of the RGS4-CCG-4986 complex are not explicitly detailed in the provided search results, studies have utilized the known crystal structure of RGS4 bound to Gαi1 (PDB ID 1AGR) to model the potential impact of CCG-4986 modification. nih.gov Based on mass spectrometry data identifying a 153 Da fragment of CCG-4986 covalently attached to RGS4 cysteines, modeling suggests that the addition of this fragment to Cys132 could cause steric hindrance with residues in the all-helical domain of Gαi1, such as Arg-86 and Arg-90, thereby inhibiting the RGS4/Gα interaction. nih.gov Efforts to obtain a high-resolution structure of an RGS4/CCG-4986 complex by X-ray diffraction have encountered challenges, partly due to the formation of a yellow substance upon admixture of CCG-4986 with RGS4 solutions containing reducing agents. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Changes
NMR spectroscopy has been used to study the structure of free RGS4 and compare it to the Gα-bound form, revealing conformational changes upon Gα binding. acs.org While direct NMR studies of the RGS4-CCG-4986 complex are not extensively described in the search results, computational studies using molecular dynamics simulations have investigated the effect of small molecule inhibitors, including CCG-4986, on the dynamics and conformational motions in RGS4. ajol.infonsf.gov These studies suggest that binding of inhibitors like CCG-4986 can lead to conformational changes and increased flexibility in RGS4 compared to its native form, which could impact its interaction with Gα. ajol.info
Investigation of Covalent Modification of the RGS4 Gα-interaction Face by Unii-TJ1W0H78EJ (CCG-4986)
CCG-4986 acts as a covalent modifier of RGS4, with the modification occurring on cysteine residues. nih.govnih.govnih.gov This covalent attachment is central to its inhibitory mechanism. nih.govnih.gov
Mass Spectrometry-based Characterization of Protein-Ligand Adducts
Mass spectrometry analysis has been instrumental in elucidating the nature of the interaction between CCG-4986 and RGS4. Studies using mass spectrometry have identified that a fragment of CCG-4986, specifically a 153 Dalton fragment, becomes covalently attached to surface-exposed cysteine residues of the RGS4 RGS domain nih.govnih.govnih.gov. For RGS4, Cysteine-132 has been identified as a key residue required for sensitivity to CCG-4986 inhibition nih.govnih.gov. Mass spectrometry of CCG-4986-treated RGS4 revealed the presence of RGS4 with one or two covalently attached 153 Da fragments nih.gov.
Mass spectrometry has also been used to investigate the modification of other RGS proteins by CCG-4986. For instance, mass spectrometry analysis of RGS8 treated with CCG-4986 indicated that CCG-4986 can modify RGS8 on both of its cysteine residues, resulting in singly and doubly modified RGS8 proteins with molecular weights corresponding to the addition of 153 Da and 306 Da, respectively nih.govpsu.edu.
Data Table: Mass Spectrometry Analysis of CCG-4986 Adducts
| Protein | Treatment with CCG-4986 | Observed Species (Mass Spectrometry) | Molecular Weight (Da) | Adduct Mass (Da) |
| RGS4 | + CCG-4986 | Unmodified RGS4 | 19,743 nih.gov | - |
| RGS4 + 1 adduct | 19,896 nih.gov | 153 nih.gov | ||
| RGS4 + 2 adducts | 20,050 nih.gov | 2 x 153 nih.gov | ||
| RGS8 | + CCG-4986 | Unmodified RGS8 | 16,929 nih.govpsu.edu | - |
| RGS8 + 1 adduct | 17,082 nih.govpsu.edu | 153 nih.govpsu.edu | ||
| RGS8 + 2 adducts | 17,235 nih.govpsu.edu | 2 x 153 nih.govpsu.edu |
Note: Molecular weights are approximate and may vary slightly depending on the specific study and methodology.
Downstream Signaling Pathway Modulation by Unii-TJ1W0H78EJ (CCG-4986)
By inhibiting RGS4, CCG-4986 modulates downstream signaling pathways that are regulated by RGS4's GAP activity on Gα subunits mdpi.comnih.govsemanticscholar.org. RGS proteins, including RGS4, accelerate the deactivation of Gα subunits by increasing their GTP hydrolysis rate nih.govwikipedia.orgnih.govpnas.org. This action shortens the duration and reduces the magnitude of signaling initiated by GPCRs wikipedia.orgnih.govpsu.edumedchemexpress.com. Inhibition of RGS4 by CCG-4986 is expected to prolong the active state of Gα subunits, thereby enhancing downstream signaling mdpi.comnih.govsemanticscholar.org.
Impact on G Protein-Coupled Receptor (GPCR) Signaling Kinetics and Desensitization
RGS proteins are crucial for the proper timing and termination of GPCR signaling nih.govwikipedia.orgnih.govpnas.org. By accelerating Gα GTP hydrolysis, RGS proteins contribute to the rapid deactivation of G proteins and subsequent desensitization of GPCR responses medchemexpress.comresearchgate.net. CCG-4986, as an RGS4 inhibitor, would therefore be expected to slow down the deactivation kinetics of Gα subunits that are substrates of RGS4 nih.govpsu.edu. This can lead to a prolonged activation of downstream effectors and potentially influence the rate of receptor desensitization researchgate.net. Studies have shown that CCG-4986 can prevent RGS4 regulation of μ-opioid receptor signaling, which is a Gαi/o-coupled receptor nih.govpsu.edu.
Regulation of Effector Enzyme Activities (e.g., adenylyl cyclase, phospholipase C)
Activated Gα subunits and Gβγ dimers can regulate the activity of various effector enzymes, including adenylyl cyclase (AC) and phospholipase C (PLC) pnas.orgahajournals.org. RGS proteins, by accelerating Gα GTP hydrolysis, limit the duration of Gα-mediated effector modulation pnas.orgahajournals.org. CCG-4986, by inhibiting RGS4, would prolong the active state of Gα subunits that interact with RGS4, thereby extending their ability to modulate effector enzyme activities nih.govpsu.edu.
Specifically, CCG-4986 has been shown to prevent RGS4 regulation of μ-opioid-inhibited adenylyl cyclase activity in permeabilized cells nih.govpsu.edu. This indicates that by inhibiting RGS4, CCG-4986 can enhance the inhibitory effect of activated Gαi/o on adenylyl cyclase, leading to lower cAMP levels nih.govpsu.edujneurosci.org.
While RGS4 is known to attenuate Gq-mediated PLCβ activation guidetopharmacology.org, direct experimental data detailing the impact of CCG-4986 on PLC activity was not prominently found in the search results, although the general mechanism of RGS inhibition suggests it could potentially enhance Gq-mediated PLC activation by prolonging the active state of Gαq if RGS4 interacts with Gαq in that context pnas.orgguidetopharmacology.orgmdpi.com.
Data Table: Impact on Adenylyl Cyclase Activity
| Condition | RGS4 Added? | CCG-4986 Added? | Adenylyl Cyclase Activity (Relative cAMP Levels) | Citation |
| Permeabilized C6 glioma cells + Forskolin | No | No | High | psu.edujneurosci.org |
| Permeabilized C6 glioma cells + Forskolin | Yes | No | Reduced (due to μ-opioid receptor activation) | nih.govpsu.edu |
| Permeabilized C6 glioma cells + Forskolin | Yes | Yes | Less Reduced (RGS4 inhibition by CCG-4986) | nih.govpsu.edu |
| Neurabin-expressing cells + A1R agonist + Forskolin | Yes | No | Reduced (RGS4 attenuates A1R signaling) | jneurosci.org |
| Neurabin-expressing cells + A1R agonist + Forskolin | Yes | Yes | Less Reduced (RGS4 inhibition by CCG-4986) | jneurosci.org |
Note: This table is a conceptual representation based on the described effects of RGS4 and CCG-4986 on adenylyl cyclase activity modulated by GPCRs.
Analysis of Crosstalk with Other Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)
While the primary focus of RGS proteins is on modulating GPCR signaling, there is evidence of crosstalk between RGS proteins and other intracellular signaling cascades, including the MAPK and PI3K/Akt pathways acs.orgnih.govscispace.comnih.govnih.gov. RGS proteins can influence or be influenced by these pathways through various mechanisms, such as direct interactions or shared regulatory components nih.govnih.govnih.gov.
Research suggests that the PI3K/Akt pathway can regulate RGS4 expression. Specifically, the PI3K/Akt/GSK3β pathway has been shown to inhibit the upregulation of RGS4 expression induced by IL-1β in colonic smooth muscle cells nih.govbiorxiv.org. Treatment with a PI3K inhibitor blocked the SPARC-induced down-regulation of RGS4 protein, indicating that the PI3K pathway regulates RGS4 levels in certain contexts biorxiv.org. Given that CCG-4986 inhibits RGS4 activity rather than its expression, its direct impact on the PI3K/Akt pathway through this regulatory link is less likely, but modulating RGS4 activity could indirectly influence pathways that are downstream of both GPCRs and PI3K/Akt.
Regarding MAPK signaling, RGS proteins have been implicated in integrating GPCR and Ras/MAPK signaling pathways through domains like the Ras binding domain present in some RGS proteins (though this is not a characteristic of RGS4) acs.orgnih.gov. While RGS4 itself has been linked to the regulation of pathways that can interact with MAPK cascades, direct evidence detailing how CCG-4986 specifically modulates MAPK signaling was not extensively found in the provided search results . However, given that GPCR signaling can converge on MAPK pathways, the inhibition of RGS4 by CCG-4986 and the resulting potentiation of GPCR signaling could indirectly influence MAPK activity acs.orgscispace.comnih.gov.
Biological and Cellular Effects of Unii Tj1w0h78ej Ccg 4986
Global Gene Expression and Proteomic Profiling in Response to Unii-TJ1W0H78EJ (CCG-4986) Treatment
Global gene expression (transcriptomic) and proteomic profiling techniques, such as RNA-Sequencing, microarrays, SILAC, and iTRAQ, provide comprehensive insights into the molecular changes occurring within cells or tissues in response to stimuli or treatments. Transcriptomic analysis focuses on quantifying mRNA levels to identify differentially expressed genes, while proteomic analysis aims to identify and quantify proteins, revealing changes in protein abundance and modifications.
Studies investigating the effects of CCG-4986 on gene expression have shown that CCG-4986 can inhibit the expression of RGS4 mRNA in osteogenically differentiated mouse bone marrow-derived mesenchymal stem cells (mMSCs) at day 2, although the underlying mechanism for this transcriptional effect remains unclear. This finding suggests that beyond its direct post-translational inhibitory effect on RGS4 protein activity, CCG-4986 may also influence RGS4 expression at the mRNA level.
While comprehensive transcriptomic analyses (e.g., using RNA-Seq or microarrays to profile the entire transcriptome) in response to CCG-4986 treatment were not detailed in the provided results, the observed effect on RGS4 mRNA indicates that CCG-4986 can impact gene expression.
Regarding proteomic profiling, one study utilized proteomic analysis in conjunction with CCG-4986 treatment in pancreatic acini from UBR1 knockout mice. Pre-incubation with CCG-4986 normalized calcium patterns and prevented calcium-triggered premature trypsin activation and acinar disintegration, suggesting that RGS4 plays a role in these processes in this model. While this study employed proteomic analysis, the provided snippet does not detail the specific protein abundance changes observed in response to CCG-4986 treatment on a global scale (as would be provided by quantitative methods like SILAC or iTRAQ).
Based on the available information, research on the global gene expression and proteomic changes induced by CCG-4986 appears limited. Further comprehensive transcriptomic and quantitative proteomic studies are needed to fully understand the molecular pathways and networks affected by CCG-4986 treatment.
Table 1: Effect of CCG-4986 on RGS4 mRNA Expression
| Cell Type | Treatment with CCG-4986 | Effect on RGS4 mRNA Expression (Day 2) | Reference |
| Osteogenically differentiated mouse bone marrow-derived mesenchymal stem cells (mMSCs) | 10 μM | Inhibited |
Transcriptomic Analysis (e.g., RNA-Seq, Microarray) for Differential Gene Expression
Investigation of Tissue-Specific RGS Subtype Expression and its Implications for Unii-TJ1W0H78EJ (CCG-4986) Activity
Regulator of G protein signaling (RGS) proteins comprise a diverse family with various subtypes exhibiting distinct tissue-specific expression patterns. This differential expression across tissues and cell types underlies the varied roles of RGS proteins in modulating GPCR signaling in different physiological contexts.
The selective nature of CCG-4986 as an RGS4 inhibitor has significant implications for its potential activity and therapeutic application. wikipedia.org Since RGS4 expression levels vary between tissues, a selective inhibitor like CCG-4986 can be used to specifically target and modulate GPCR signaling pathways primarily regulated by RGS4 in tissues where it is highly expressed, without significantly affecting signaling pathways regulated by other RGS subtypes in different tissues. For example, RGS4 shows high expression in certain brain regions like the gyrus areas of the cortex and hippocampus, putamen, and striatum, with low to moderate expression in the heart. This tissue specificity of RGS4 expression suggests that CCG-4986 could potentially be utilized to selectively influence GPCR signaling in these RGS4-rich areas.
The ability of CCG-4986 to selectively inhibit RGS4 based on its tissue-specific expression pattern offers a strategy for potentially achieving targeted pharmacological effects, allowing for the modulation of specific GPCR-mediated responses in defined tissues while minimizing off-target effects in tissues expressing different RGS subtypes.
Table 2: Examples of RGS4 Expression in Different Tissues
| Tissue | RGS4 Expression Level | Reference |
| Brain (gyrus areas of cortex, hippocampus, putamen, striatum) | High | |
| Heart | Low/Moderate |
Preclinical Investigations of Unii Tj1w0h78ej Ccg 4986 and Its Therapeutic Potential
In Vitro Efficacy in Relevant Disease Models
In vitro studies are a foundational step in preclinical research, allowing for the assessment of a compound's effects on cancer cells in a controlled laboratory setting. oncodesign-services.com These studies often involve testing the compound against diverse cancer cell lines to understand its potency and spectrum of activity. japsonline.comresearchgate.net
Dose-Response Characterization in Diverse Cancer Cell Lines, including Solid Tumors and Hematological Malignancies
Evaluation of Synergistic Effects with Established Chemotherapeutic Agents or Targeted Therapies
Investigating the synergistic effects of CCG-4986 with existing cancer treatments is a critical aspect of preclinical research. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. mdpi.com Such combinations could potentially enhance therapeutic efficacy, overcome drug resistance, or allow for lower doses of individual agents, potentially reducing toxicity. mdpi.comfrontiersin.org Preclinical studies explore these combinations in vitro by treating cancer cell lines with CCG-4986 alongside standard chemotherapeutic agents or targeted therapies and assessing the resulting impact on cell growth and survival. mdpi.comfrontiersin.orgnih.gov While the concept of evaluating synergistic effects is a standard practice in preclinical oncology, specific published data detailing synergistic studies of CCG-4986 with other agents were not found within the provided search results. However, research in other areas highlights the importance and methodologies for assessing synergy in combination cancer treatments. mdpi.comfrontiersin.orgnih.govamegroups.org
In Vivo Studies in Advanced Animal Models
Efficacy in Xenograft Models for Solid Tumors
Xenograft models involve implanting human cancer cells or tumor tissue into immunocompromised mice. championsoncology.comcrownbio.com These models are widely used in preclinical oncology to assess the antitumor activity of novel agents against human solid tumors. crownbio.comnih.govnih.govmdpi.com They allow researchers to study the direct effects of a compound on tumor growth without the confounding influence of a functional host immune system. championsoncology.com While the search results mention that CCG-4986 has shown promising results in preclinical studies demonstrating antitumor activity, specific details regarding its efficacy in xenograft models for solid tumors were not provided. ontosight.ai However, the use of xenograft models is a common approach for evaluating the in vivo efficacy of potential cancer therapeutics. crownbio.comnih.govnih.govmdpi.com
Assessment in Orthotopic Models for Hematological Malignancies
Orthotopic models involve implanting cancer cells or tissue into the anatomically correct site in animal models, which is particularly relevant for hematological malignancies that originate and reside in specific tissues like bone marrow or lymph nodes. criver.combiocytogen.comlidebiotech.com These models can more accurately recapitulate the disease microenvironment and progression compared to subcutaneous models. criver.combiocytogen.comtd2inc.com For hematological malignancies, orthotopic models, including patient-derived orthotopic xenografts (PDOXs), are used to study tumor growth and response to therapy in a more physiologically relevant setting. lidebiotech.comnih.gov While CCG-4986 has been investigated for hematological malignancies in preclinical studies, specific data from orthotopic models for these cancer types were not found in the provided search results. ontosight.ai However, orthotopic models are recognized as valuable tools for preclinical assessment in hematological cancers. lidebiotech.comnih.gov
Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Models
Pharmacodynamic (PD) biomarkers are indicators that can be measured to assess the biological effect of a drug on its target or pathway. clinmedjournals.orgcrownbio.comgabionline.net Identifying and validating PD biomarkers in preclinical models is essential for understanding a compound's mechanism of action, confirming target engagement, and potentially predicting therapeutic response. clinmedjournals.orgcrownbio.com These biomarkers can provide valuable information for guiding dose selection and treatment schedules in future clinical trials. clinmedjournals.org Preclinical studies aim to identify biomarkers that demonstrate a clear relationship between drug exposure and the desired biological effect. crownbio.comgabionline.net While the importance of identifying PD biomarkers in preclinical development is highlighted in the literature, specific pharmacodynamic biomarkers identified and validated for CCG-4986 in preclinical models were not detailed in the provided search results. nih.govclinmedjournals.orgcrownbio.comcancer.gov
Exploration of Therapeutic Potential Beyond Oncology (as inferred from RGS protein roles)
The involvement of RGS proteins in a wide array of cellular signaling processes suggests potential therapeutic applications for their inhibitors, including CCG-4986, in conditions beyond cancer. The modulation of GPCR signaling by RGS proteins is fundamental to the proper functioning of numerous physiological systems.
Investigation in Models of Neurological Disorders Involving RGS Protein Dysregulation
Dysregulation of RGS protein activity and aberrant GPCR signaling are implicated in the pathophysiology of various neurological disorders. Inhibitors of RGS proteins, such as CCG-4986, are considered tools for studying diseases linked to dysregulated GPCR signaling medchemexpress.com. For instance, CCG-4986 has been suggested for use in studying conditions such as Parkinson's disease and opioid addiction, which involve alterations in GPCR signaling pathways medchemexpress.com. Furthermore, RGS4 has been reported to be upregulated in models of neuropathic pain researchgate.net. This observation provides a rationale for exploring RGS protein targeting as a potential therapeutic avenue in pain management, although specific preclinical investigations of CCG-4986 in neuropathic pain models were not detailed in the reviewed literature. The potential for CCG-4986 in neurological contexts stems from its ability to modulate the activity of RGS4, a protein involved in the intricate signaling networks within the nervous system.
Assessment in Other Pathophysiological Conditions Modulated by G Protein Signaling
Beyond neurological disorders, the role of RGS proteins and GPCR signaling extends to other physiological and pathophysiological processes, presenting additional areas for therapeutic exploration with compounds like CCG-4986. Preclinical studies have investigated the potential of CCG-4986 in the context of sensorineural hearing loss.
Research in rats exposed to traumatic noise demonstrated that intratympanic administration of CCG-4986 was able to rescue cochlear injury and mitigate hearing loss focusbiomolecules.comtribioscience.commdpi.com. This finding suggests a novel therapeutic paradigm for sensorineural hearing loss through the pharmacological regulation of GPCR signaling focusbiomolecules.commdpi.com. The proposed mechanism involves CCG-4986 enhancing the activity of endogenous adenosine (B11128) A1 receptors (A1Rs) in the cochlea mdpi.com. This enhancement is attributed to the disruption of a molecular complex formed between RGS4 and neurabin, which typically acts as a negative regulator of A1R signaling mdpi.com. By inhibiting RGS4, CCG-4986 is thought to augment A1R activity, leading to improved antioxidant defenses and restoration of calcium homeostasis within cochlear tissues mdpi.com. These protective effects contributed to improved survival of sensorineural tissues and afferent synapses in the cochlea, resulting in significant improvements in auditory thresholds mdpi.com.
The study on noise-induced hearing loss in rats provided quantitative data on the preservation of auditory thresholds following CCG-4986 treatment. The intratympanic administration of CCG-4986 at different time points post-noise exposure resulted in a notable preservation of auditory function compared to noise exposure alone.
| Treatment Group | Auditory Threshold Shift Preservation (Up to) |
| Noise + CCG-4986 (24h post-noise) | 32 dB |
| Noise + CCG-4986 (48h post-noise) | 19 dB |
This data highlights the potential of CCG-4986 to offer protection against noise-induced hearing damage by modulating RGS4-dependent signaling pathways in the cochlea mdpi.com.
Advanced Research Methodologies for Unii Tj1w0h78ej Ccg 4986 Analysis
Synthetic Chemistry Approaches for Unii-TJ1W0H78EJ (CCG-4986) and its Analogues
The investigation of CCG-4986 involves both the synthesis of the parent compound and the creation of analogues to explore the relationship between chemical structure and biological activity.
Development of Novel and Efficient Synthetic Pathways
CCG-4986, chemically named methyl-N-[(4-chlorophenyl)sulfonyl]-4-nitrobenzenesulfinimidoate, is available from chemical suppliers, indicating the existence of established synthetic routes for its production wikipedia.orgfrontiersin.orgnih.gov. While detailed novel synthetic pathways are not extensively described in the immediate search results, the commercial availability and the mention of custom synthesis options suggest that methods for its preparation are available or can be developed as needed for research purposes nih.gov. The known chemical structure, including its molecular formula (C₁₃H₁₁ClN₂O₅S₂) and molecular weight (374.81 g/mol ), provides the basis for synthetic design and optimization wikipedia.orgmetabolomicsworkbench.org.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Modification
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's structure affect its biological activity nih.govmdpi.comwikipedia.orgsci-hub.segoogle.com. For CCG-4986, SAR has been explored, particularly concerning its interaction with RGS proteins.
A key finding in the SAR of CCG-4986 is its mechanism of action involving covalent modification of cysteine residues within the RGS4 protein. Studies using mutant RGS4 proteins, where specific cysteine residues were altered, demonstrated that cysteine-132 is crucial for CCG-4986 sensitivity. Further research indicated that CCG-4986 can modify RGS4 at two spatially distinct cysteine residues, Cys132 and Cys148, leading to inhibition of Gαo binding through both direct and allosteric mechanisms. The covalent nature of the inhibition by CCG-4986 and its dependence on thiol groups (as evidenced by reversibility with DTT) highlight the importance of these structural features for its activity.
Comparisons with other RGS inhibitors or modified peptides have also contributed to the SAR understanding of CCG-4986. For instance, unlike some other inhibitors, CCG-4986 is described as an irreversible inhibitor under certain conditions, with its activity being blocked in the presence of reducing agents. This contrasts with reversible inhibitors that regain full activity after washing. These studies on the covalent modification and reversibility provide insights into the specific structural requirements for the irreversible inhibitory activity of CCG-4986.
Analytical Methodologies for Compound Characterization, Quantification, and Purity Assessment
Rigorous analytical techniques are essential for confirming the identity, determining the purity, and quantifying CCG-4986 in various research applications.
Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the analysis of CCG-4986. HPLC has been employed to assess the purity of CCG-4986, with reported purities often exceeding 98% wikipedia.org. Reverse-phase HPLC, coupled with mass spectrometry (LC/MS), has been utilized to analyze protein samples treated with CCG-4986, allowing for the separation and detection of modified protein species. LC/MS was also used to confirm the identity and purity of CCG-4986 during initial identification and characterization frontiersin.org. While GC-MS is a powerful technique, its specific application to CCG-4986 was not prominently featured in the search results, likely due to the compound's chemical properties favoring LC-based methods.
Comprehensive Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy)
Spectroscopic techniques play a vital role in the structural characterization of organic compounds like CCG-4986. Nuclear Magnetic Resonance (NMR) spectroscopy has been specifically used to verify the structure of CCG-4986 wikipedia.orgfrontiersin.org. NMR experiments have also been applied in studies investigating the interaction of inhibitors with RGS4, revealing chemical shift perturbations that provide information about the binding site and conformational changes in the protein. While Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are standard techniques for identifying functional groups and determining concentration, respectively, their specific application details for CCG-4986 were not highlighted in the provided information, though they are routinely used in chemical characterization.
Quantitative Bioanalytical Assays for In Vitro and In Vivo Studies (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS))
Quantitative bioanalytical assays are crucial for evaluating the biological activity and mechanism of action of CCG-4986. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and other mass spectrometry-based approaches have been instrumental in understanding how CCG-4986 interacts with its protein targets. Mass spectrometry analysis identified a 153 Dalton fragment of CCG-4986 that becomes covalently attached to cysteine residues in the RGS4 protein. Nano-ESI-MS analysis of RGS4 treated with CCG-4986 revealed the presence of unmodified RGS4, RGS4 with one 153 Da adduct, and RGS4 with two 153 Da adducts, consistent with covalent modification at cysteine residues.
Beyond mass spectrometry, several functional assays have been employed. High-throughput screening methods like the flow cytometry protein interaction assay (FCPIA) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) were used to identify CCG-4986 as an inhibitor of RGS4-Gα protein interaction frontiersin.org. These assays allow for quantitative assessment of binding and inhibition.
Enzyme activity assays, such as single-turnover GTP hydrolysis assays, are used to measure the GTPase accelerating protein (GAP) activity of RGS4 and the extent to which CCG-4986 inhibits this activity. Permeabilized cell adenylyl cyclase assays have also been used to evaluate the effect of CCG-4986 on downstream signaling pathways regulated by RGS proteins frontiersin.org. Furthermore, techniques like RT-qPCR have been used in studies involving CCG-4986 to assess changes in gene expression, such as RGS4 mRNA levels, in response to treatment.
These diverse analytical and bioanalytical methodologies provide a comprehensive toolkit for the characterization of CCG-4986, the study of its interactions with biological targets, and the assessment of its effects in various experimental systems.
Key Research Findings Related to CCG-4986 Activity
| Finding | Description | Relevant Citations |
| Mechanism of Action | Covalent modification of RGS4 protein. | |
| Covalent Adduct Mass | A 153 Dalton fragment of CCG-4986 is covalently attached to RGS4. | |
| Critical Cysteine Residue for Sensitivity | Cysteine-132 in RGS4 is required for sensitivity to CCG-4986 inhibition. | |
| Dual Modification Sites | CCG-4986 can modify RGS4 at both Cys132 and Cys148. | |
| Selectivity | Selective inhibitor of RGS4 over RGS8. | frontiersin.org |
| Reversibility | Inhibition is reversible in the presence of reducing agents like DTT. | |
| Inhibition of RGS4-Gα Interaction | Inhibits the binding of RGS4 to Gα subunits (e.g., Gαo). | frontiersin.org |
| Inhibition of RGS4 GAP Activity | Suppresses the GTPase accelerating protein activity of RGS4. |
High-Throughput Screening (HTS) Assays for Discovery of RGS Modulators
High-throughput screening (HTS) plays a pivotal role in the identification of small molecules that can modulate the activity of RGS proteins. These assays are designed to rapidly screen large libraries of compounds to find potential hits that can either inhibit or enhance RGS function. Various HTS platforms and assay formats have been developed and applied in the search for RGS modulators, including the discovery of CCG-4986. psu.edunih.gov
Development and Optimization of Fluorescence-based HTS Assays
Fluorescence-based assays are widely utilized in HTS due to their sensitivity and adaptability to miniaturized formats. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization (FP) have been instrumental in studying RGS protein interactions and function. nih.govnih.govnih.gov58.59.2nih.govbellbrooklabs.comunc.edubmglabtech.com
A notable example is the Transcreener® GDP Assay, an HTS-compatible fluorescence polarization immunoassay specifically designed to measure RGS protein GTPase-accelerating protein (GAP) activity. bellbrooklabs.comnih.govbellbrooklabs.comunc.edubellbrooklabs.comcosmobio.co.jp This assay overcomes limitations associated with the slow dissociation of GDP from isolated Gα proteins, which can hinder the detection of RGS GAP effects in traditional steady-state GTPase assays. bellbrooklabs.comnih.govbellbrooklabs.comunc.edubellbrooklabs.comcosmobio.co.jp By employing kinetically altered Gα subunits with increased GDP dissociation and decreased GTPase activity, the Transcreener® GDP Assay enables the robust detection of RGS protein GAP activity in an HTS format. bellbrooklabs.comnih.govbellbrooklabs.comunc.edubellbrooklabs.comcosmobio.co.jp Optimization of such assays often involves titrating RGS protein concentrations and utilizing specific Gα protein variants to achieve optimal assay windows and reliable Z-factors for screening. bellbrooklabs.combellbrooklabs.comcosmobio.co.jp
Application of Luminescence-based HTS Platforms
Luminescence-based readouts are another valuable tool in HTS, offering high sensitivity and low background noise. While fluorescence-based methods like the Transcreener GDP assay have been specifically detailed in the context of CCG-4986 and RGS GAP activity, luminescence-based assays are also a recognized format for various cell-based HTS applications, including protein-protein interaction studies and the detection of second messengers. nuvisan.com These platforms can be adapted to screen for compounds that modulate RGS activity through different mechanisms, potentially including those affecting protein-protein interactions or downstream signaling events influenced by RGS proteins.
Utilization of Flow Cytometry Protein Interaction Assays
The discovery of CCG-4986 itself highlights the utility of flow cytometry protein interaction assays (FCPIA) in the identification of RGS modulators. nih.govnih.govfocusbiomolecules.comresearchgate.netpsu.edupsu.edubibliotekanauki.plnih.gov CCG-4986 was identified in a high-throughput FCPIA designed to assess the interaction between RGS4 and the G-protein subunit Gαo. nih.govpsu.edupsu.edu This bead-based assay system, often performed using instruments like the Luminex 200, allows for the high-throughput screening of compound libraries to identify agents that disrupt or enhance specific protein-protein interactions, such as the binding of RGS proteins to their Gα substrates. psu.edupsu.edu The successful identification of CCG-4986 through this method demonstrated the feasibility of targeting RGS/Gα protein-protein interactions with small molecules. psu.edu
Computational and In Silico Modeling of Unii-TJ1W0H78EJ (CCG-4986) Interactions
Computational and in silico modeling techniques are indispensable complements to experimental screening methods in the study of CCG-4986 and the search for novel RGS modulators. These methods provide insights into the potential binding modes, interaction mechanisms, and structure-activity relationships of compounds, guiding the design and prioritization of molecules for synthesis and experimental testing. researchgate.netugr.es
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of a small molecule, such as CCG-4986 or potential new ligands, within the binding site of a target protein like RGS4. nih.govfrontiersin.orgajchem-a.comajchem-a.com These simulations help to elucidate the key interactions between the ligand and amino acid residues in the protein's binding pocket, providing insights into the molecular basis of binding.
Molecular dynamics (MD) simulations extend the analysis by simulating the dynamic behavior of the protein-ligand complex over time. researchgate.netfrontiersin.orgnih.govnsf.gov MD simulations can capture the flexibility of both the protein and the ligand, providing a more realistic representation of their interaction. researchgate.netnih.govnsf.gov Studies utilizing MD simulations have investigated the effect of small molecule binding, including analogues of CCG-4986, on the structural dynamics of RGS4, helping to understand how these compounds induce conformational changes or affect protein stability. researchgate.netnih.govnsf.gov These simulations can reveal allosteric effects and provide a deeper understanding of the mechanism of RGS inhibition or modulation.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a ligand-based or structure-based computational technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. ajchem-a.comschrodinger.comresearchgate.netfigshare.com
Pharmacophore models derived from known RGS modulators, or from the structure of RGS proteins, can be used as queries to perform virtual screening of large chemical databases. ajchem-a.comajchem-a.comschrodinger.comresearchgate.netfigshare.com Virtual screening allows for the rapid computational filtering of millions of commercially available or synthesizable compounds to identify those that are predicted to possess the desired pharmacophore features and are therefore likely to bind to the target RGS protein. ajchem-a.comajchem-a.comschrodinger.com This approach significantly reduces the number of compounds that need to be experimentally tested, accelerating the discovery of novel RGS modulators with potentially improved potency, selectivity, or pharmacological properties. ajchem-a.comajchem-a.com
Compound Information:
| Compound Name | PubChem CID |
| Unii-TJ1W0H78EJ | 1328227 |
| CCG-4986 | 1328227 |
Data Table:
Future Directions and Emerging Research Avenues for Unii Tj1w0h78ej Ccg 4986
Comprehensive Exploration of Off-Target Effects and Selectivity Profiles Across the Proteome
While CCG-4986 has demonstrated selectivity for RGS4 over RGS8, the full spectrum of its interactions across the entire proteome remains to be comprehensively explored. nih.govnih.govpsu.edu Given its mechanism of covalent modification, there is a potential for interaction with other proteins containing reactive cysteine residues. Future research should employ unbiased proteomic approaches, such as activity-based protein profiling (ABPP) or mass spectrometry-based chemoproteomics, to identify all protein targets that CCG-4986 interacts with covalently or non-covalently. Understanding the complete selectivity profile is critical for predicting potential off-target effects, interpreting observed biological outcomes, and assessing the therapeutic window of CCG-4986. This comprehensive analysis will help differentiate RGS4-specific effects from those mediated by interactions with other proteins, providing a clearer picture of its pharmacological landscape.
Development of Advanced Drug Delivery Systems for Targeted Efficacy
The therapeutic application of CCG-4986 could be significantly enhanced by the development of advanced drug delivery systems. While studies have explored local delivery methods, such as intratympanic administration in a gel formulation for sensorineural hearing loss, broader systemic applications or targeting specific tissues or cell types would benefit from more sophisticated approaches. mdpi.com Future research avenues include encapsulating CCG-4986 in nanoparticles, liposomes, or polymeric micelles to improve its solubility, stability, and pharmacokinetic profile. mdpi.com Targeted delivery systems functionalized with ligands specific to receptors or transporters on desired cell populations could increase the concentration of CCG-4986 at the site of action while minimizing exposure to off-target tissues, potentially reducing systemic effects and improving therapeutic efficacy.
Integration with Systems Biology Approaches to Understand Network-Level Effects
RGS proteins, including RGS4, are integral components of complex cellular signaling networks orchestrated by G protein-coupled receptors (GPCRs). nih.govpsu.edumdpi.com Inhibiting RGS4 with CCG-4986 is expected to have downstream effects that propagate through these networks, influencing multiple signaling pathways and cellular processes. Future research should integrate the study of CCG-4986 with systems biology approaches. This involves using techniques such as transcriptomics, proteomics, phosphoproteomics, and metabolomics in conjunction with computational modeling to understand how RGS4 inhibition perturbs entire signaling networks. Such studies can reveal unexpected consequences of RGS4 modulation, identify compensatory mechanisms, and provide a holistic view of the cellular response to CCG-4986 treatment, moving beyond the direct RGS4-Gα interaction to understand the broader biological impact.
Comparative Studies with Other Established and Emerging RGS Modulators
CCG-4986 is one of several compounds being investigated for their ability to modulate RGS protein activity. Comparative studies with other established RGS inhibitors or activators, as well as emerging RGS-targeting compounds, are essential for positioning CCG-4986 within the landscape of RGS pharmacology. While initial studies compared CCG-4986 to RGS8, future research should include a wider range of RGS subtypes and diverse chemical scaffolds of RGS modulators. nih.govnih.govpsu.edu These studies should compare not only their potency and selectivity but also their mechanisms of action, pharmacokinetic properties, and biological effects in relevant model systems. Such comparisons will help identify the unique advantages and potential limitations of CCG-4986 and inform the development of more effective and selective RGS-targeted therapies.
Elucidating Mechanisms of Resistance or Adaptive Responses to Unii-TJ1W0H78EJ (CCG-4986) Treatment
In biological systems, sustained pharmacological intervention can lead to the development of resistance or adaptive responses that diminish the effectiveness of a compound over time. Given that CCG-4986 acts via covalent modification, potential mechanisms of resistance could involve alterations in the expression levels of RGS4 or other interacting proteins, mutations in the cysteine residues targeted by CCG-4986, or upregulation of alternative signaling pathways that compensate for RGS4 inhibition. Future research should investigate whether resistance or adaptive responses occur upon prolonged exposure to CCG-4986 in preclinical models. Identifying these mechanisms is crucial for developing strategies to overcome resistance, such as combination therapies or the design of next-generation RGS inhibitors.
Repurposing Potential in Other RGS-Mediated Pathologies
RGS proteins play critical roles in regulating GPCR signaling across a wide range of physiological processes, and their dysregulation is implicated in numerous pathologies beyond sensorineural hearing loss, where CCG-4986 has shown promise. mdpi.com RGS4, in particular, is involved in regulating signaling pathways relevant to cardiovascular diseases, neurological disorders, pain, and addiction. Future research should explore the repurposing potential of CCG-4986 in other RGS-mediated diseases. This involves investigating its efficacy in relevant preclinical models of these conditions and understanding the specific roles of RGS4 in their pathophysiology. Identifying new therapeutic applications for CCG-4986 could broaden its clinical utility and address unmet medical needs in other disease areas.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying the physicochemical properties of UNII-TJ1W0H78EJ?
- Methodological Answer : Prioritize reproducibility by detailing synthesis protocols, solvent systems, and characterization techniques (e.g., NMR, HPLC, mass spectrometry). Ensure purity validation through multiple orthogonal methods (e.g., elemental analysis, X-ray crystallography). Reference established procedures for known analogs, and explicitly note deviations .
- Data Example : Include tabulated data comparing observed vs. theoretical molecular weights, melting points, and spectral peaks to confirm structural integrity.
Q. How can researchers ensure reproducibility in synthesizing UNII-TJ1W0H78EJ across different laboratories?
- Methodological Answer : Adhere to standardized reporting guidelines:
- Document reaction conditions (temperature, pressure, catalyst loadings) with tolerances.
- Provide raw spectral data and purity metrics in supplementary materials.
- Cross-validate results using independent techniques (e.g., IR vs. Raman spectroscopy) [[15, ]].
- Checklist : Include a reproducibility checklist in the Methods section (e.g., "Were inert atmosphere conditions rigorously maintained?").
Q. What are the key challenges in characterizing UNII-TJ1W0H78EJ’s stability under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies (e.g., thermal stress at 40°C/75% RH) with periodic sampling. Use HPLC to track degradation products and kinetic modeling to predict shelf life. Compare results to structurally similar compounds to identify instability hotspots .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data for UNII-TJ1W0H78EJ’s reactivity?
- Methodological Answer :
Audit computational parameters (e.g., DFT functional choice, basis sets) for alignment with experimental conditions.
Perform sensitivity analyses to identify variables causing discrepancies (e.g., solvent effects in silico vs. in vitro).
Validate hypotheses with controlled experiments (e.g., isotopic labeling to trace reaction pathways) .
- Case Study : Table comparing DFT-predicted activation energies vs. experimental values under varying solvent polarities.
Q. What strategies optimize reaction yields for UNII-TJ1W0H78EJ derivatives while minimizing byproducts?
- Methodological Answer :
- Employ design of experiments (DoE) to map parameter interactions (e.g., temperature vs. stoichiometry).
- Use in-situ monitoring (e.g., ReactIR) to detect intermediate formations and adjust conditions dynamically.
- Reference mechanistic studies to rationalize byproduct pathways and suppress them via selective quenching .
Q. How can interdisciplinary approaches (e.g., bioinformatics, materials science) enhance the study of UNII-TJ1W0H78EJ’s biological or functional properties?
- Methodological Answer :
- Bioinformatics : Dock UNII-TJ1W0H78EJ into target protein structures (PDB IDs) to predict binding modes, followed by SPR validation.
- Materials Science : Correlate crystallographic data with bulk material properties (e.g., porosity, conductivity) using SEM/XRD.
- Cross-Validation : Compare computational predictions with empirical assays (e.g., MIC values for antimicrobial studies) .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response relationships involving UNII-TJ1W0H78EJ?
- Methodological Answer :
- Use nonlinear regression (e.g., Hill equation) to model EC50/IC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- Report confidence intervals and effect sizes to contextualize biological significance .
- Example : Dose-response curve with error bars and R² values for goodness-of-fit.
Q. How should researchers address methodological limitations when publishing studies on UNII-TJ1W0H78EJ?
- Methodological Answer :
- Explicitly list limitations (e.g., "NMR detection limits precluded quantification of trace impurities").
- Propose follow-up experiments (e.g., high-resolution MS for low-abundance species).
- Benchmark against gold-standard methods in the field to justify choices .
Ethical & Collaborative Considerations
Q. What protocols ensure ethical data sharing while protecting proprietary aspects of UNII-TJ1W0H78EJ research?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
